molecular formula C20H36O4Sn B1670705 Dioctyltin maleate CAS No. 16091-18-2

Dioctyltin maleate

Cat. No.: B1670705
CAS No.: 16091-18-2
M. Wt: 459.2 g/mol
InChI Key: PZGVVCOOWYSSGB-KWZUVTIDSA-L
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Description

Dioctyltin maleate (DOTM) is an organotin compound provided as a stable, white, water-insoluble powder or as a slightly yellowish, viscous solution when dissolved in organic solvents like toluene . With a molecular formula of C20H36O4Sn and a molecular weight of 459.21 g/mol, it serves as a valuable compound in industrial and materials science research . Its primary research and application value lies in its dual functionality as a catalyst and a thermal stabilizer. As a catalyst, this compound is highly effective for crosslinking silicones and for facilitating esterification and transesterification reactions . Its use in polyurethane-based systems can significantly improve the storage stability of products such as adhesives, making it a subject of interest for developing more durable formulations . In polymer science, it is recognized for its significant effect as a heat stabilizer in polyvinyl chloride (PVC) . When PVC is heated during processing, it undergoes decomposition, and efficient thermal stabilizers like this compound are required to increase its decomposition temperature and broaden processing windows . Research into novel polymeric thermal stabilizers that incorporate this compound as a primary stabilizing unit has demonstrated excellent compatibility with PVC and high thermal stabilization efficiency, thereby helping to extend the life cycle of plastic products . The thermal stabilization mechanism can be studied through standard methods such as the Congo red test and thermal degradation assays . From a synthesis perspective, patented processes for preparing this compound involve the reaction of dioctyltin oxide with maleic anhydride in an inert hydrocarbon solvent, such as n-heptane, followed by specific crystallization and recovery steps . For researchers analyzing this compound, it can be characterized using reverse-phase (RP) HPLC methods . This product is intended for research and development purposes in a professional laboratory setting only. It is not intended for personal use.

Properties

IUPAC Name

2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione
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InChI

InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2
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InChI Key

PZGVVCOOWYSSGB-UHFFFAOYSA-L
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Canonical SMILES

CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC
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Molecular Formula

C20H36O4Sn
Record name DI(N-OCTYL)TIN MALEATE
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DSSTOX Substance ID

DTXSID8025173
Record name Dioctyltin maleate
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Molecular Weight

459.2 g/mol
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Physical Description

Di(n-octyl)tin maleate is a white powder. (NTP, 1992)
Record name DI(N-OCTYL)TIN MALEATE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN MALEATE
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CAS No.

16091-18-2
Record name DI(N-OCTYL)TIN MALEATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyltin maleate is synthesized by reacting dioctyltin oxide with maleic anhydride in tetrahydrofuran (THF) at a temperature of 50°C . The reaction mixture is then purified and precipitated to obtain the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route, with careful control of reaction conditions to ensure high yield and purity. The use of THF as a solvent and the reaction temperature of 50°C are critical parameters in the production process .

Chemical Reactions Analysis

Types of Reactions

Dioctyltin maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

    Hydrolysis: The compound reacts with aqueous acids, leading to hydrolysis.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis with aqueous acids results in the breakdown of the compound into its constituent parts .

Scientific Research Applications

Applications in Polymer Chemistry

Catalytic Role
Dioctyltin maleate is primarily utilized as a catalyst for the crosslinking of silicones and for esterification reactions. Its effectiveness in these processes enhances the performance of polyurethane-based systems and improves the storage stability of adhesives .

Thermal Stabilization
The compound has been evaluated as a thermal stabilizer for poly(vinyl chloride). Research indicates that poly(this compound-styrene-methyl acrylate) outperforms other stabilizers in terms of compatibility and thermal stability when mixed with PVC, thus extending the lifespan of PVC products .

Toxicological Studies

This compound's safety profile has been a subject of extensive research due to its potential toxic effects. Studies have indicated that dioctyltin compounds can cause developmental toxicity and immune system toxicity upon repeated exposure at low doses. Specifically, consistent effects on thymus weight have been documented, which may lead to lymphoid depletion . These findings highlight the importance of understanding the health risks associated with organotin compounds.

Several case studies have investigated the applications and safety profiles of this compound:

  • Stabilization of PVC : A study demonstrated that poly(this compound-styrene-methyl acrylate) significantly improved the thermal stability and processing characteristics of PVC compared to traditional stabilizers .
  • Developmental Toxicity Assessment : Research highlighted that dioctyltin compounds could lead to adverse developmental outcomes in animal models, reinforcing the need for careful handling and regulatory oversight .

Mechanism of Action

The mechanism by which Dioctyltin maleate exerts its effects primarily involves its ability to stabilize polymers. It interacts with the polymer chains, preventing their degradation at high temperatures. The molecular targets include the polymer chains themselves, and the pathways involved are related to the stabilization of these chains against thermal and oxidative degradation .

Comparison with Similar Compounds

Structural and Functional Differences

Dioctyltin Maleate (DOTM)
  • Formula : C₂₀H₃₆O₄Sn
  • Molecular Weight : 459.22 g/mol
  • Key Properties: High hydrophobicity due to octyl chains. Thermal stability (stable up to 200°C). Saponification number: Not explicitly reported but inferred to be lower than polymeric forms.
  • Applications : Silicone crosslinking, PVC heat stabilization, polyurethane adhesives .
Dibutyltin Maleate (DBTM)
  • Formula : C₁₂H₂₀O₄Sn (inferred from naming conventions).
  • Molecular Weight : ~346.99 g/mol.
  • Higher reactivity in esterification due to shorter alkyl chains.
  • Applications : Polymer stabilization, coatings, pharmaceuticals (historical use) .
Di(n-octyl)tin Maleate Polymer
  • Formula : [(C₈H₁₇)₂SnC₄H₂O₄]ₙ (n = 2–4).
  • Key Properties: Tin content: 25.2–26.6% (higher than monomeric DOTM). Saponification number: 225–255, indicating higher reactivity for ester cleavage .
  • Applications : Indirect food additives, durable stabilizers where controlled release is critical .
Dibutyltin Bis(methyl maleate)
  • Formula : C₁₆H₂₄O₈Sn (CAS 15546-11-9).
  • Key Properties: Methyl maleate groups increase electrophilicity. Potential for higher volatility compared to DOTM.
  • Applications: Limited data, but structural similarities suggest use in coatings or stabilizers .

Biological Activity

Dioctyltin maleate (DOTM), an organotin compound with the chemical formula C20_{20}H36_{36}O4_4Sn, has garnered attention for its diverse biological activities and applications in various fields, particularly in chemistry and medicine. This article delves into its biological activity, toxicity, and potential therapeutic uses based on recent research findings.

This compound appears as a white powder and has a molecular weight of approximately 459.25 g/mol. It is primarily used as a catalyst in polymer chemistry, especially in the crosslinking of silicones and esterification reactions. Its stability and effectiveness make it suitable for applications in adhesives and plastics. Additionally, it exhibits unique properties that allow it to function as both a catalyst and a stabilizer, distinguishing it from other organotin compounds.

Biological Activity

Toxicity and Health Effects

This compound is classified among organotin compounds known for their high toxicity. The compound can cause skin irritation upon contact and has emetic effects on the intestine. Toxicological studies have highlighted various adverse effects associated with dioctyltin compounds:

  • Acute Toxicity : The oral LD50 values for dioctyltin compounds vary significantly, with reported values ranging from 1120 to 3512 mg/kg bw/day in rats . Observed sublethal effects include lethargy, body weakness, and gastrointestinal distress.
  • Developmental Toxicity : Studies have indicated that dioctyltin compounds may induce developmental toxicity. For instance, research on dimethyltin bis(2-ethylhexyl thioglycolate) showed significant reductions in maternal weight and thymus size at certain dosages, highlighting potential teratogenic effects .

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological molecules through its tin center. As a Lewis acid, it can facilitate various catalytic processes by accepting electron pairs from reactants. This interaction is crucial in both chemical reactions and potential biological applications.

Case Studies

  • Developmental Toxicity Study : In a study involving timed-pregnant Wistar-Han rats treated with dimethyltin compounds, significant reductions in maternal body weight were observed at higher doses (25 mg/kg/day). However, no external or skeletal malformations were noted in fetuses, indicating that while there are effects on maternal health, fetal development may not be adversely impacted at lower exposure levels .
  • Toxicological Assessment : A comprehensive assessment of dioctyltin alkyl mercaptoacetates revealed that significant decreases in thymus weight occurred at higher concentrations (≥50 ppm), suggesting a dose-dependent relationship between exposure levels and adverse health outcomes .

Comparative Analysis

Compound LD50 (mg/kg bw/day) Notable Effects Developmental Toxicity
This compound1120 - 3512Skin irritation, emetic effectsPossible at high doses
Dimethyltin bis(2-ethylhexyl thioglycolate)15 (LOAEL)Reduced maternal weightYes
Dioctyltin dodecylmercaptoacetate3700Low acute dermal toxicityNot established

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing dioctyltin maleate in laboratory settings?

  • Methodological Answer : Synthesis typically involves organotin chemistry, where dioctyltin oxide reacts with maleic acid under controlled conditions (e.g., reflux in anhydrous solvents). Characterization requires spectroscopic methods (e.g., 1^1H/13^13C NMR for structural confirmation) and elemental analysis to verify purity. For reproducibility, experimental sections must detail solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) .

Q. How should researchers mitigate risks when handling this compound in laboratory experiments?

  • Methodological Answer : Use NIOSH-approved chemical safety goggles and nitrile gloves to prevent dermal/ocular exposure. Ensure fume hoods are utilized during synthesis to avoid inhalation. Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste guidelines. Emergency eyewash stations and quick-drench facilities should be accessible .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are preferred for quantification. Calibration curves should be validated using certified reference materials. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) can detect tin isotopes .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : A 2k2^k factorial design evaluates variables (e.g., temperature, catalyst concentration, reaction time). For example, a 232^3 design tests high/low levels of each factor to identify interactions affecting yield. Response surface methodology (RSM) refines optimal conditions post-screening. Statistical software (e.g., Minitab) analyzes variance (ANOVA) to prioritize significant factors .

Q. How should researchers resolve contradictions in this compound toxicity data across studies?

  • Methodological Answer : Conduct a systematic review to compare experimental parameters (e.g., dosage, exposure duration, model organisms). Meta-analysis can quantify heterogeneity using I2^2 statistics. If discrepancies persist, replicate key studies under standardized protocols, ensuring alignment with OECD guidelines for toxicological testing .

Q. What theoretical frameworks guide mechanistic studies of this compound’s catalytic behavior?

  • Methodological Answer : Density functional theory (DFT) simulations model the compound’s electronic structure and reaction pathways. Transition state theory (TST) can predict activation energies for catalytic cycles. Experimental validation via in-situ FTIR or X-ray absorption spectroscopy (XAS) links computational predictions to observed kinetics .

Q. How can membrane separation technologies improve this compound purification?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) selectively separate unreacted precursors. Process parameters (transmembrane pressure, cross-flow velocity) are optimized using computational fluid dynamics (CFD) simulations. Membrane fouling is mitigated via surface modification (e.g., hydrophilic coatings) .

Data Management and Reproducibility

Q. What are best practices for documenting this compound research to ensure reproducibility?

  • Methodological Answer : Follow the CRDC guidelines for chemical engineering design (Subclass RDF2050103). Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (instrument settings, calibration details). Use version-control software (e.g., Git) for code and data .

Q. How should researchers validate this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via HPLC and FTIR. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For light-sensitive samples, use amber glassware and UV-shielded storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dioctyltin maleate
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Dioctyltin maleate

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